3-Amino-5-bromoindolin-2-one hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-5-bromo-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O.ClH/c9-4-1-2-6-5(3-4)7(10)8(12)11-6;/h1-3,7H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCLFSHDNGCHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774501-93-8 | |
| Record name | 3-Amino-5-bromo-1,3-dihydro-2H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Analytical and Spectroscopic Characterization Methodologies
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to provide key information on the number, environment, and connectivity of protons. The aromatic region would likely display signals corresponding to the three protons on the bromo-substituted benzene (B151609) ring. The proton at the C4 position, being adjacent to the electron-withdrawing carbonyl group, would likely appear as a doublet. The C6 proton, situated between the bromine atom and the C7 proton, would likely be observed as a doublet of doublets, and the C7 proton as a doublet. The methine proton at the C3 position, being attached to a stereocenter bearing an ammonium (B1175870) group, would exhibit a characteristic downfield shift. The amine and amide protons would be expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The spectrum would be expected to show eight distinct carbon signals. The carbonyl carbon (C2) of the lactam ring would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the bromine substituent and the fused ring system. The C3 carbon, bonded to the ammonium group, would resonate at a characteristic chemical shift.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, particularly within the aromatic spin system. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the proton assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-5-bromoindolin-2-one (B3283886) hydrochloride
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~175-180 |
| C3 | ~4.5-5.0 | ~55-60 |
| C3a | - | ~128-132 |
| C4 | ~7.5-7.8 (d) | ~125-128 |
| C5 | - | ~115-118 |
| C6 | ~7.2-7.4 (dd) | ~130-133 |
| C7 | ~6.9-7.1 (d) | ~110-113 |
| C7a | - | ~140-143 |
| NH (amide) | ~10.0-11.0 (br s) | - |
| NH₃⁺ (amino) | ~8.0-9.0 (br s) | - |
Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For 3-Amino-5-bromoindolin-2-one hydrochloride, a combination of soft and hard ionization techniques would provide a comprehensive mass spectral profile.
High-Resolution Mass Spectrometry (HRMS): HRMS, typically using Electrospray Ionization (ESI), is crucial for the accurate determination of the molecular weight. For 3-Amino-5-bromoindolin-2-one (the free base), the calculated monoisotopic mass is 225.97418 Da. uni.lu In the positive ion mode, the protonated molecule [M+H]⁺ would be observed with a characteristic isotopic pattern due to the presence of the bromine atom (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes). The high mass accuracy of HRMS allows for the confident determination of the elemental formula.
Electron Impact Mass Spectrometry (EIMS): EIMS is a hard ionization technique that leads to extensive fragmentation, providing a fingerprint-like mass spectrum that can be used for structural elucidation and library matching. The fragmentation of 3-Amino-5-bromoindolin-2-one would likely involve the loss of the amino group, the carbonyl group, and fragmentation of the indole (B1671886) ring system.
Chemical Ionization Mass Spectrometry (CIMS): CIMS is a softer ionization technique than EIMS, resulting in less fragmentation and a more prominent molecular ion peak. This can be particularly useful for confirming the molecular weight of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of the compound, GC-MS can be used for separation and identification. However, the non-volatile nature of the hydrochloride salt would likely require derivatization prior to analysis.
Table 2: Predicted Mass Spectrometry Data for 3-Amino-5-bromoindolin-2-one
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Technique |
| [M]⁺ | 225.974 | 227.972 | EIMS, CIMS |
| [M+H]⁺ | 226.981 | 228.979 | ESI-HRMS |
| [M-NH₂]⁺ | 210.969 | 212.967 | EIMS |
| [M-CO]⁺ | 197.979 | 199.977 | EIMS |
Note: These are predicted values. The relative abundances of the isotopic peaks for bromine-containing fragments would be approximately 1:1.
Infrared (IR) Spectroscopy for the Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its key structural features.
The spectrum would be characterized by the presence of N-H stretching vibrations from the amide and the primary ammonium group, typically appearing in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the lactam (amide) carbonyl group would be a strong and sharp band, expected around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would likely be found in the 1000-1300 cm⁻¹ range. The presence of the C-Br bond would give rise to a stretching vibration in the fingerprint region, typically below 700 cm⁻¹.
Table 3: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | ~3200-3300 | Medium |
| N-H Stretch (Ammonium) | ~3000-3200 (broad) | Medium |
| Aromatic C-H Stretch | ~3050-3150 | Medium |
| C=O Stretch (Lactam) | ~1680-1700 | Strong |
| Aromatic C=C Stretch | ~1450-1600 | Medium |
| C-N Stretch | ~1000-1300 | Medium |
| C-Br Stretch | ~500-700 | Medium |
Note: These are expected ranges and the exact positions and intensities can be influenced by the solid-state environment and hydrogen bonding.
X-ray Crystallography for Definitive Solid-State Structure Determination
While a crystal structure for the title compound is not available in the cited literature, analysis of related structures, such as 5-bromo-1-ethylindoline-2,3-dione, provides insights into the expected geometry of the 5-bromoindolinone core. researchgate.net The indolinone ring system is expected to be nearly planar. The bromine atom and the amino group would be substituted at the C5 and C3 positions of this core, respectively. The crystal structure would confirm the relative stereochemistry at the C3 position if the compound is chiral and crystallized as a single enantiomer or a racemate. The hydrogen bonding network would be a key feature of the crystal packing, with the ammonium group acting as a hydrogen bond donor to the chloride ion and potentially to the carbonyl oxygen of neighboring molecules.
Table 4: Expected Crystallographic Parameters and Structural Features
| Parameter | Expected Information |
| Crystal System & Space Group | Provides information on the symmetry of the crystal lattice. |
| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | Provides precise measurements of the covalent bonds and angles within the molecule. |
| Torsion Angles | Describes the conformation of the molecule. |
| Hydrogen Bonding | Details the intermolecular interactions, particularly those involving the ammonium, amide, and chloride ions. |
| Crystal Packing | Illustrates how the molecules are arranged in the solid state. |
Note: This information would be obtained from an experimental single-crystal X-ray diffraction study.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Systematic Investigation of Substituent Effects on Biological Potency and Selectivity
The biological activity of indolin-2-one derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. The 3-amino and 5-bromo substitutions in the target compound are critical determinants of its interaction with biological targets.
The 3-position of the indolin-2-one ring is a key vector for introducing diversity and modulating biological activity. The presence of a 3-amino group, as in 3-Amino-5-bromoindolin-2-one (B3283886) hydrochloride, provides a crucial hydrogen bond donor and acceptor site, which can be pivotal for anchoring the molecule within the active site of a target protein, such as a kinase. SAR studies on related 3-substituted indolin-2-ones have demonstrated that modifications at this position significantly impact their inhibitory potency and selectivity against various receptor tyrosine kinases (RTKs). For instance, the nature of the substituent at the 3-position can dictate selectivity towards specific RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). While specific data for the unsubstituted 3-amino group is limited in publicly available literature, the general principle holds that this position is a critical determinant of the molecule's biological profile.
Interactive Table: Effect of Substituents on Indolin-2-one Derivatives' Kinase Inhibitory Activity (Illustrative)
| Compound ID | 3-Position Substituent | 5-Position Substituent | Target Kinase | IC50 (nM) |
| A | Amino | Bromo | Kinase X | 150 |
| B | Methylamino | Bromo | Kinase X | 120 |
| C | Acetylamino | Bromo | Kinase X | 250 |
| D | Amino | Chloro | Kinase X | 180 |
| E | Amino | Fluoro | Kinase X | 200 |
| F | Amino | Bromo | Kinase Y | 800 |
Elucidation of Pharmacophoric Features Essential for Receptor Recognition and Engagement
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For indolin-2-one-based kinase inhibitors, the key pharmacophoric features generally include:
A hydrogen bond donor/acceptor site: The lactam moiety of the indolin-2-one core typically provides a crucial hydrogen bond donor (N-H) and acceptor (C=O) that interacts with the hinge region of the kinase ATP-binding pocket.
A hydrophobic region: The aromatic ring of the indolin-2-one scaffold provides a hydrophobic surface that can engage in van der Waals interactions with hydrophobic residues in the active site.
Additional hydrogen bond donors/acceptors and hydrophobic/aromatic features from substituents: The substituents at various positions, such as the 3-amino and 5-bromo groups in the compound of interest, contribute additional pharmacophoric points.
Specifically for 3-Amino-5-bromoindolin-2-one hydrochloride:
The 3-amino group introduces a primary amine that can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the target protein's active site. This feature is critical for orienting the molecule and enhancing binding affinity.
The 5-bromo group , in addition to its electronic and lipophilic contributions, can participate in halogen bonding, a directional interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. This can provide an additional anchoring point and contribute to selectivity.
Bioisosteric Replacements as a Strategy for Optimizing Molecular Interactions and Biological Profiles
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic parameters.
For the 3-amino group , several bioisosteric replacements could be considered to modulate its properties. For example, replacing the primary amine with a secondary amine (e.g., methylamino) or an amide (e.g., acetylamino) would alter its hydrogen bonding capacity, basicity, and steric profile. These changes could lead to altered binding interactions and selectivity for different kinases. Hydroxyl or methoxy (B1213986) groups could also be explored as bioisosteres for the amino group, offering different hydrogen bonding capabilities.
For the 5-bromo group , other halogens like chlorine or fluorine are common bioisosteric replacements. A fluorine atom is smaller and more electronegative, which could lead to different electronic and conformational effects. A chlorine atom is intermediate in size and electronegativity between fluorine and bromine. Non-classical bioisosteres for the bromo group could include a trifluoromethyl (CF3) group, which is strongly electron-withdrawing and lipophilic, or a cyano (CN) group, which is a linear, polar group. These modifications would significantly alter the electronic landscape and interaction potential of this part of the molecule.
Interactive Table: Potential Bioisosteric Replacements for 3-Amino-5-bromoindolin-2-one and their Predicted Effects (Illustrative)
| Original Group | Position | Bioisosteric Replacement | Predicted Effect on Properties |
| Amino | 3 | Methylamino | Increased lipophilicity, altered H-bonding |
| Amino | 3 | Hydroxyl | Altered H-bonding (donor/acceptor profile) |
| Amino | 3 | Amide | Reduced basicity, increased H-bond acceptor character |
| Bromo | 5 | Chloro | Similar electronics, slightly smaller size |
| Bromo | 5 | Fluoro | Increased electronegativity, smaller size, potential for stronger H-bonds |
| Bromo | 5 | Trifluoromethyl | Increased lipophilicity, strong electron-withdrawing effect |
Rational Design Principles for Modulating Specific Biological Activities within the Indolin-2-one Framework
The rational design of novel indolin-2-one derivatives based on the 3-amino-5-bromo scaffold involves a deep understanding of the SAR and pharmacophoric requirements of the target protein. Key principles include:
Structure-Based Drug Design (SBDD): If the crystal structure of the target protein in complex with a ligand is available, SBDD can be employed to design new analogs. The 3-amino group could be oriented to form specific hydrogen bonds with key residues, while the 5-bromo position could be explored for optimal halogen bonding or hydrophobic interactions.
Fragment-Based Drug Design (FBDD): Small molecular fragments that bind to specific pockets of the target can be identified and then grown or linked to the 3-Amino-5-bromoindolin-2-one core to generate more potent and selective inhibitors.
Scaffold Hopping: The indolin-2-one core itself can be replaced with other heterocyclic systems that maintain the essential pharmacophoric features. This can lead to novel chemical series with improved properties.
Modulation of Physicochemical Properties: Rational modifications of the 3-amino and 5-bromo substituents can be made to optimize properties like solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy. For instance, introducing polar groups to the 3-amino substituent could enhance solubility.
Mechanistic Investigations and Biological Target Identification
Inhibition of Tyrosine Kinase Activities and Associated Signaling Pathways
Indolin-2-one derivatives have emerged as a versatile scaffold for the development of potent tyrosine kinase inhibitors. nih.govresearchgate.netekb.eg These small molecules typically function by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades. nih.govnih.govekb.eg
Selective Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2, EGF, Her-2, PDGF RTKs)
The indolin-2-one core structure is a key feature in several multi-targeted receptor tyrosine kinase (RTK) inhibitors. scirp.orgnih.gov The selectivity of these compounds towards specific RTKs, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her-2), and Platelet-Derived Growth Factor Receptors (PDGFRs), is heavily influenced by the nature of the substituents on the indolinone ring. acs.orgcancertreatmentjournal.com
For instance, derivatives of the indolin-2-one scaffold have demonstrated potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis. mdpi.commdpi.comnih.govnih.gov The binding of these inhibitors to the ATP-binding pocket of VEGFR-2 blocks the signaling pathways that lead to endothelial cell proliferation and migration. mdpi.comnih.gov Some novel 2-indolinone thiazole (B1198619) hybrids have exhibited VEGFR-2 inhibitory activity with IC50 values in the submicromolar range, comparable or even superior to the approved drug sunitinib (B231). nih.gov
Similarly, modifications to the indolinone structure have yielded compounds with significant inhibitory effects against EGFR and Her-2, which are often overexpressed in various cancers. acs.orgresearchgate.netnih.govresearchgate.netnih.govnih.govfrontiersin.org The strategic design of these derivatives allows for interaction with key amino acid residues within the kinase domain of these receptors, leading to the suppression of tumor cell growth and survival. nih.gov Furthermore, certain indolinone analogues have been identified as potent inhibitors of PDGFR, playing a role in the treatment of diseases where this receptor is dysregulated. nih.govcancertreatmentjournal.comnih.gov
| Derivative Type | Target Kinase | IC50 (µM) | Reference |
| 2-indolinone thiazole hybrid (Compound 13b) | VEGFR-2 | 0.067 | nih.gov |
| 2-indolinone thiazole hybrid (Sunitinib) | VEGFR-2 | 0.075 | nih.gov |
| Indolinone-based derivative (17a) | VEGFR-2 | 0.078 | mdpi.comnih.gov |
| Indolinone-based derivative (10g) | VEGFR-2 | 0.087 | mdpi.com |
| Indolinone-based derivative (Sunitinib) | VEGFR-2 | 0.139 | mdpi.comnih.gov |
| Indolinone-based derivative (5b) | VEGFR-2 | 0.160 | mdpi.com |
| Indolinone-based derivative (15a) | VEGFR-2 | 0.180 | mdpi.com |
| 2-indolinone derivative (ZMF-005) | PAK1 | 0.22 | nih.gov |
| Indolinone-based derivative (10e) | VEGFR-2 | 0.358 | mdpi.com |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | VEGFR-2 | 0.503 | mdpi.com |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | VEGFR-2 | 0.728 | mdpi.com |
Molecular Basis of Kinase Binding and Allosteric Modulation
The primary mechanism by which many indolin-2-one derivatives inhibit kinase activity is through competitive binding at the ATP pocket. nih.govacs.org Molecular docking studies have revealed that the indolin-2-one scaffold can form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the hinge region of the kinase domain, a region essential for ATP binding. mdpi.comnih.gov For example, the indolin-2-one core of sunitinib interacts with the NH of Cys919 and the carbonyl of Glu917 in the ATP pocket of VEGFR-2. ekb.eg
Beyond orthosteric inhibition, there is growing interest in allosteric modulators, which bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the protein's activity. nih.govmdpi.comwikipedia.orgwikipedia.org While direct evidence for allosteric modulation by 3-Amino-5-bromoindolin-2-one (B3283886) hydrochloride is limited, some (E)-3-benzylideneindolin-2-one derivatives have been investigated as potential allosteric inhibitors of kinases like Aurora A. nih.gov These findings suggest that the indolinone scaffold has the potential for development into allosteric modulators, which could offer higher selectivity and reduced side effects compared to traditional ATP-competitive inhibitors. nih.gov
Exploration of Antimicrobial Mechanisms of Action
Derivatives of indole (B1671886), the parent structure of indolinone, are known to possess a broad spectrum of biological activities, including antimicrobial properties. nih.gov The incorporation of a bromine atom into the indole ring, as seen in 3-Amino-5-bromoindolin-2-one, can further enhance this activity.
The antimicrobial mechanisms of bromoindole derivatives are multifaceted. Some studies suggest that these compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. Another proposed mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. The inhibition of these enzymes leads to a bactericidal effect. Furthermore, some indole-containing compounds have been found to interfere with bacterial metabolic pathways, further contributing to their antimicrobial action. While the precise antimicrobial mechanism of 3-Amino-5-bromoindolin-2-one hydrochloride has not been extensively detailed, the established activities of related bromoindole compounds provide a strong basis for its potential modes of action.
Investigation of Antiviral Mechanisms
The exploration of indolinone derivatives as antiviral agents is an emerging area of research. While specific studies on the antiviral mechanisms of this compound are not widely available, the general mechanisms of antiviral drugs can provide a framework for potential modes of action. Antiviral agents typically target specific stages of the viral life cycle, such as attachment and entry into the host cell, uncoating of the viral genome, replication of viral nucleic acids, synthesis of viral proteins, or the assembly and release of new virus particles. Given the ability of indolinone derivatives to interact with and inhibit enzymes, it is plausible that they could interfere with viral enzymes essential for replication, such as viral polymerases or proteases. Further research is necessary to elucidate any specific antiviral properties and mechanisms of this compound class.
Modulation of Cellular Processes and Pathways
In addition to their direct enzymatic inhibition, indolinone derivatives exert significant effects on fundamental cellular processes, particularly in the context of cancer.
Cellular Cycle Regulation and Apoptosis Induction in Malignant Cells
A hallmark of cancer is uncontrolled cell proliferation, which is driven by dysregulation of the cell cycle. Numerous studies have demonstrated that indolinone derivatives can induce cell cycle arrest in malignant cells, thereby halting their proliferation. nih.govnih.govtandfonline.comnih.govresearchgate.net The specific phase of the cell cycle that is arrested can vary depending on the compound and the cell type, with reports of arrest at the G1, S, or G2/M phases. nih.govmdpi.comnih.govnih.gov For example, a 5-fluoroindolin-2-one derivative was shown to cause G1 phase arrest in HCT-116 colon cancer cells. nih.gov In another study, a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative induced a significant increase in the sub-G1 phase and cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com
Beyond halting proliferation, these compounds can also trigger programmed cell death, or apoptosis, in cancer cells. nih.govaacrjournals.orgacs.orgresearchgate.netmdpi.com The induction of apoptosis by indolinone derivatives is often mediated through the intrinsic mitochondrial pathway. nih.gov This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. nih.gov The release of cytochrome c, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis. nih.govmdpi.com Studies on various indolinone derivatives have consistently shown their ability to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, ultimately leading to the demise of malignant cells. nih.govju.edu.sa
| Compound/Derivative | Cell Line | Effect | Reference |
| 5-fluoroindolin-2-one derivative 23 | HCT-116 | G1 phase arrest and apoptosis | nih.gov |
| Indolinone derivative 17a | HepG2 | S phase arrest and 3.5-fold increase in apoptosis | nih.govju.edu.sa |
| Indolinone derivative 17a | HepG2 | 6.9-fold increase in caspase-3, 3.7-fold increase in caspase-9 | nih.govju.edu.sa |
| Indolinone derivative 17a | HepG2 | 2.7-fold increase in BAX, 1.9-fold decrease in Bcl-2 | nih.govju.edu.sa |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one 7d | MCF-7 | G2/M phase arrest and increase in sub-G1 population | mdpi.com |
| [(N-alkyl-3-indolylmethylene)hydrazono]oxindole 8a | T-47D | G2/M phase arrest and 17.73% increase in sub-G1 population | tandfonline.com |
| Indole-3-carbinol (I3C) | Prostate cancer cells | G1 cell cycle arrest and apoptosis | researchgate.net |
| Indole-3-carbinol (I3C) | THP-1 monocytic cells | G1 cell cycle arrest and apoptosis | nih.gov |
| I3C tetrameric derivative | Breast cancer cells | G1 cell cycle arrest | nih.gov |
Inhibition of Key Enzymes Involved in Disease Pathogenesis
Comprehensive searches of available scientific literature and research databases did not yield specific information regarding the inhibitory activity of this compound on key enzymes involved in disease pathogenesis. While the indolin-2-one (oxindole) scaffold is a core structure in many biologically active compounds known to inhibit various enzymes, no studies detailing the specific enzymatic targets of the 3-amino-5-bromo substituted version were identified. Therefore, there is no published data to report on its specific enzyme inhibition profile.
Receptor Interaction and Modulatory Effects (e.g., Melatonin (B1676174) Receptors, Voltage-Gated Sodium Channels)
Similarly, there is a lack of available research data concerning the interaction of this compound with specific receptors. No studies were found that investigated its potential modulatory effects on receptors such as melatonin receptors or its activity on voltage-gated sodium channels. The interaction of this particular compound with any receptor system has not been characterized in the public scientific domain.
Computational Chemistry and Theoretical Studies
Future Research Directions and Translational Potential in Chemical Biology
Development of Novel and Efficient Synthetic Routes for Substituted Indolin-2-ones
The continued exploration of the chemical space around the indolin-2-one core necessitates the development of innovative and efficient synthetic methodologies. While classical methods for the synthesis of indolin-2-ones, such as the Stolle, Hinsberg, and Gassman syntheses, have been foundational, contemporary research is focused on greener, more atom-economical, and diversity-oriented approaches.
A key area of future development lies in the catalytic asymmetric synthesis of 3-substituted indolin-2-ones. The chiral center at the C3 position is crucial for the biological activity of many indolin-2-one derivatives. The development of novel chiral catalysts, including organocatalysts and transition-metal complexes, will be instrumental in accessing enantiomerically pure 3-amino-5-bromoindolin-2-one (B3283886) and its derivatives. This will enable a more precise investigation of the stereochemical requirements for target binding and biological function.
Furthermore, flow chemistry and microwave-assisted synthesis are emerging as powerful tools to accelerate the synthesis of substituted indolin-2-ones. These technologies offer advantages in terms of reduced reaction times, improved yields, and enhanced safety profiles. The application of these methods to the synthesis of libraries based on the 3-Amino-5-bromoindolin-2-one hydrochloride scaffold will undoubtedly expedite the discovery of new bioactive molecules.
Table 1: Comparison of Synthetic Methodologies for Substituted Indolin-2-ones
| Methodology | Advantages | Disadvantages | Future Directions |
| Classical Syntheses | Well-established, reliable for specific substrates. | Often require harsh reaction conditions, limited substrate scope, may generate significant waste. | Optimization for greener conditions, expansion of substrate scope. |
| Catalytic Asymmetric Synthesis | Provides access to enantiomerically pure compounds, crucial for stereospecific interactions. | Catalyst development can be challenging and expensive. | Development of more robust and versatile chiral catalysts. |
| Flow Chemistry | Rapid reaction optimization, improved safety, scalable. | Requires specialized equipment, initial setup costs can be high. | Integration with automated purification and screening platforms. |
| Microwave-Assisted Synthesis | Significant reduction in reaction times, often improved yields. | Scalability can be a challenge for some reactions. | Development of scalable microwave reactors for industrial applications. |
Exploration of Undiscovered Biological Targets and Therapeutic Applications for Indolin-2-one Derivatives
While the role of indolin-2-one derivatives as kinase inhibitors is well-documented, the vast landscape of biological targets remains largely to be explored. Future research will focus on identifying novel protein-protein interactions, epigenetic targets, and metabolic enzymes that can be modulated by compounds derived from this compound.
One promising avenue is the investigation of indolin-2-one derivatives as modulators of epigenetic pathways. Enzymes such as histone deacetylases (HDACs) and methyltransferases play a critical role in gene expression and are implicated in a variety of diseases, including cancer and neurodegenerative disorders. The unique structural features of the indolin-2-one scaffold could be exploited to design potent and selective inhibitors of these epigenetic modifiers.
Another area of significant potential lies in targeting metabolic pathways that are dysregulated in disease. For instance, certain enzymes involved in cancer metabolism, such as isocitrate dehydrogenase (IDH) and lactate (B86563) dehydrogenase (LDH), represent attractive targets for therapeutic intervention. High-throughput screening of libraries of indolin-2-one derivatives against these and other metabolic enzymes could uncover novel classes of inhibitors.
Beyond oncology, the therapeutic potential of indolin-2-one derivatives in other disease areas is an exciting frontier. There is emerging evidence for their activity against infectious agents, inflammatory conditions, and neurodegenerative diseases. Systematic screening efforts and mechanism-of-action studies are needed to fully elucidate these underexplored therapeutic applications.
Integration of Advanced Computational and Experimental Methodologies in Drug Discovery Pipelines
The synergy between computational and experimental approaches is revolutionizing the drug discovery process. For the development of novel therapeutics based on this compound, a tightly integrated workflow will be essential for success.
Computational methodologies such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling can be employed to prioritize compounds for synthesis and experimental testing. These in silico techniques allow for the rapid evaluation of large virtual libraries, identifying molecules with a high probability of binding to the target of interest. Molecular dynamics simulations can further provide insights into the dynamic behavior of ligand-receptor complexes, aiding in the rational design of more potent and selective inhibitors.
Experimental validation remains the cornerstone of drug discovery. High-throughput screening (HTS) of compound libraries against specific biological targets provides the initial hits for further optimization. Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively characterize the binding affinity and thermodynamics of ligand-target interactions. Cellular assays are then crucial to assess the functional consequences of target engagement and to evaluate the preliminary efficacy and toxicity of lead compounds.
The iterative cycle of computational design, chemical synthesis, and experimental testing forms a powerful drug discovery engine. This integrated approach allows for a more efficient exploration of chemical space and a higher probability of identifying promising drug candidates.
Table 2: Integrated Drug Discovery Pipeline for Indolin-2-one Derivatives
| Stage | Computational Methods | Experimental Methods | Outcome |
| Target Identification & Validation | Bioinformatics, Systems Biology | Genomics, Proteomics, Cellular Biology | Identification of a disease-relevant biological target. |
| Hit Identification | Virtual Screening, Pharmacophore Modeling | High-Throughput Screening (HTS), Fragment-Based Screening | Identification of initial compounds that bind to the target. |
| Hit-to-Lead Optimization | Molecular Docking, QSAR, Molecular Dynamics | Chemical Synthesis, Structure-Activity Relationship (SAR) studies, Biophysical Characterization (SPR, ITC) | Development of more potent and selective lead compounds. |
| Lead Optimization | ADMET Prediction, In Silico Toxicology | In Vitro and In Vivo ADMET studies, Efficacy studies in animal models | Optimization of pharmacokinetic and pharmacodynamic properties. |
Role of this compound as a Versatile Building Block for Complex Molecular Architectures
The chemical functionality of this compound makes it an exceptionally versatile starting material for the synthesis of diverse and complex molecular scaffolds. The presence of a reactive primary amine at the C3 position, a bromine atom on the aromatic ring, and the lactam functionality provides multiple handles for chemical modification.
The primary amine can be readily acylated, alkylated, or used in condensation reactions to introduce a wide array of substituents. This allows for the systematic exploration of the chemical space around the C3 position, which is often critical for biological activity.
The bromine atom serves as a valuable functional group for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful carbon-carbon bond-forming reactions enable the introduction of various aryl, heteroaryl, and alkyl groups at the C5 position of the indolin-2-one core, significantly expanding the structural diversity of the resulting molecules.
Furthermore, the lactam nitrogen can be functionalized, and the carbonyl group can participate in various chemical transformations. This multi-faceted reactivity allows for the construction of spirocyclic and fused ring systems, leading to novel three-dimensional molecular architectures with potentially unique pharmacological properties. The ability to readily generate libraries of complex molecules from this single building block underscores its importance in diversity-oriented synthesis and the quest for novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Amino-5-bromoindolin-2-one hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves bromination of indolin-2-one precursors followed by amination. For example, direct amination using thiourea under controlled conditions (e.g., reflux in ethanol with catalytic acid) can introduce the amino group. Bromination may employ reagents like NBS (N-bromosuccinimide) or Br₂ in inert solvents. Multi-step protocols, such as those used for Memantine hydrochloride synthesis (bromination of adamantane derivatives followed by thiourea-mediated amination), provide a template for optimizing yields . Post-synthetic purification via recrystallization (e.g., using ethanol/HCl mixtures) ensures product integrity.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- HPLC : Purity assessment (>95% by HPLC with C18 columns and UV detection at 254 nm) .
- NMR : ¹H/¹³C-NMR to confirm substituent positions (e.g., bromine at C5, amino at C3). Aromatic proton signals in the δ 6.8–7.5 ppm range and amine protons near δ 5.0–6.0 ppm are typical for indole derivatives .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₆BrN₂O·HCl).
Q. What safety protocols are essential when handling brominated hydrochloride compounds?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile brominating agents (e.g., Br₂) .
- First Aid : Immediate washing with water for skin exposure; artificial respiration if inhaled .
- Waste Disposal : Segregate halogenated waste for incineration or specialized treatment .
Q. How to assess the stability of this compound under varying conditions?
- Methodological Answer : Conduct stress testing:
- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks; monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines); track bromine dissociation using ion chromatography.
- Hydrolytic Stability : Test in buffers (pH 1–13) at 25°C; quantify hydrolysis products by LC-MS .
Advanced Research Questions
Q. How can researchers optimize the amination step in the synthesis of brominated indole derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates .
- Catalysis : Use Cu(I) or Pd catalysts for Buchwald-Hartwig amination to improve regioselectivity .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions like dehalogenation .
- Aminating Agents : Thiourea or ammonia gas under pressure for primary amine introduction .
Q. How to address discrepancies in spectroscopic data for brominated indoline derivatives?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR can resolve overlapping signals caused by rotameric equilibria .
- Isotopic Labeling : Use ¹⁵N-labeled amines to confirm NH₂ group assignments in NOESY spectra.
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures .
Q. What strategies mitigate byproduct formation during the bromination of indolin-2-one precursors?
- Methodological Answer :
- Regioselective Bromination : Use directing groups (e.g., acetylated amines) to bias bromine addition to C5 .
- Radical Inhibitors : Add TEMPO to suppress polybromination in NBS-mediated reactions .
- Stoichiometric Control : Limit Br₂ equivalents (1.05–1.1 eq) to minimize di-brominated byproducts .
Q. What role do counterion effects play in the crystallization of hydrochloride salts of aminoindole derivatives?
- Methodological Answer :
- Solvent Polarity : Hydrochloride salts crystallize preferentially in ethanol/water mixtures due to high ionic strength .
- pH Adjustment : Acidify to pH 2–3 with HCl to protonate amines and enhance salt formation .
- Crystal Engineering : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) improves enantiomeric purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
